4,7-Phenanthroline, 1,3-diphenyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92530-94-4 |
|---|---|
Molecular Formula |
C24H16N2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1,3-diphenyl-4,7-phenanthroline |
InChI |
InChI=1S/C24H16N2/c1-3-8-17(9-4-1)20-16-23(18-10-5-2-6-11-18)26-22-14-13-21-19(24(20)22)12-7-15-25-21/h1-16H |
InChI Key |
HWLUCHIOEUPICZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for 4,7 Phenanthroline, 1,3 Diphenyl and Its Functionalized Derivatives
Traditional Synthetic Routes: Evolution and Challenges
Traditional methods for constructing the phenanthroline framework, such as the Skraup and Friedländer reactions, have been fundamental in heterocyclic chemistry. While effective, these methods often face challenges related to harsh reaction conditions, low yields, and limited regioselectivity.
Skraup Reaction and Modified Protocols
The Skraup synthesis is a classic method for producing quinolines and, by extension, phenanthrolines, typically by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and subsequent oxidation to form the heterocyclic system. researchgate.net
The synthesis of the parent 4,7-phenanthroline (B189438) can be achieved via a double Skraup reaction. For instance, using 2-methoxy-p-phenylenediamine as a starting material can yield 5-methoxy-4,7-phenanthroline. This intermediate can then be further modified. The direct application of the Skraup reaction to produce complex substituted phenanthrolines like the 1,3-diphenyl derivative is challenging due to the harsh conditions and potential for side reactions.
Modifications to the Skraup reaction aim to improve its efficiency and safety. The use of microwave irradiation has been shown to create a "green" and efficient protocol, significantly reducing reaction times and avoiding toxic solvents. rsc.orgresearchgate.net For example, the reaction of nitroaniline with glycerol in water under microwave conditions can produce phenanthrolines in yields ranging from 15-52%. rsc.org Despite these improvements, the synthesis of specifically substituted phenanthrolines often requires multi-step procedures starting from pre-functionalized anilines or quinolines. researchgate.net
Table 1: Modified Skraup Reaction for Phenanthroline Synthesis
| Starting Material | Key Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitroaniline | Glycerol, Water | Microwave irradiation | Phenanthrolines | 15–52% | rsc.org |
| 4-Phenyl-8-aminoquinoline | 3-Chloropropiophenone (B135402), I₂/KI, Acetic Acid, HCl | 120°C, 2.5 h | 4,7-Diphenyl-1,10-phenanthroline (B7770734)* | 82% | researchgate.net |
Note: This product is an isomer (1,10-phenanthroline) but demonstrates the use of the Skraup reaction for synthesizing diphenyl-substituted phenanthrolines.
Friedländer Condensation Approaches
The Friedländer synthesis is another cornerstone reaction for preparing quinolines and phenanthrolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgorganic-chemistry.org This method generally offers milder conditions and better control over the substitution pattern compared to the Skraup reaction.
A significant advancement in the synthesis of diphenyl-substituted 4,7-phenanthroline systems is the development of a solvent-free Friedländer condensation. The reaction of 2-aminobenzophenone (B122507) with 1,4-cyclohexanedione (B43130), catalyzed by acids like p-toluenesulfonic acid or trifluoroacetic acid, selectively yields 13,14-diphenyl-6,7-dihydrodibenzo[b,j] nih.govphenanthroline. nih.govnih.govyu.edu.jo This approach is notable for its efficiency and for producing the angularly fused phenanthroline derivative as the sole product, avoiding the formation of the linear isomer. nih.govyu.edu.jo The reaction proceeds in two stages: an initial condensation followed by cyclization upon heating.
Table 2: Friedländer Synthesis of Diphenyl-4,7-phenanthroline Derivatives
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Aminobenzophenone, 1,4-Cyclohexanedione | Solvent-free, p-toluenesulphonic acid | 13,14-Diphenyl-6,7-dihydrodibenzo[b,j] nih.govphenanthroline | Moderate | nih.govyu.edu.jo |
| N-Boc-2-aminobenzophenone derivatives, 1,4-Cyclohexanedione | 5% Trifluoroacetic acid in dichloroethane, reflux | Bay-substituted 13,14-Diphenyl-6,7-dihydrodibenzo[b,j] nih.govphenanthrolines | 63% | nih.gov |
Contemporary Synthetic Strategies for 4,7-Phenanthroline, 1,3-diphenyl-
Modern synthetic methods focus on improving efficiency, atom economy, and the ability to introduce diverse functional groups onto the phenanthroline scaffold. These include one-pot syntheses, transition-metal-catalyzed cross-couplings, and multi-component reactions.
One-Step Synthesis Methods and Optimization
One-pot or one-step syntheses are highly desirable as they reduce the number of isolation and purification steps, saving time and resources. The Friedländer condensation of 2-aminobenzophenone and 1,4-cyclohexanedione is an excellent example of a one-pot reaction that directly furnishes a complex diphenyl-substituted 4,7-phenanthroline system. nih.govyu.edu.jo
Further examples include the synthesis of 4,7-dibromoaryl-1,10-phenanthroline from 1-bromoaryl-3-chloroacetone and o-phenylenediamine, catalyzed by mixed acids in a one-pot procedure, achieving yields up to 64%. researchgate.net While this produces a different isomer, the strategy of combining multiple steps into a single operation is a key feature of modern synthesis. Similarly, one-pot reactions have been developed for creating fused heterocyclic systems based on the 1,7-phenanthroline (B34526) core. researchgate.net
Palladium-Catalyzed Coupling Reactions in Phenanthroline Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they are more commonly used for the functionalization of a pre-existing phenanthroline ring rather than for the de novo synthesis of the core itself. For instance, palladium catalysts are employed to introduce phosphoryl groups onto halo-phenanthrolines. researchgate.net The Pd(OAc)₂/dppf catalytic system has been shown to be effective for the coupling of mono- and dihalo-1,10-phenanthrolines with diethyl phosphite. researchgate.net
While direct synthesis of the 1,3-diphenyl-4,7-phenanthroline backbone via palladium catalysis is not prominently reported, related structures like phenanthridines can be synthesized using sequential palladium-catalyzed C-H functionalization reactions. nih.gov This suggests the potential for developing similar strategies for complex phenanthroline synthesis. The primary challenge in using phenanthrolines in such reactions is that the nitrogen atoms of the phenanthroline can coordinate to the palladium center, potentially inhibiting its catalytic activity. researchgate.net
Multi-component Reactions for Phenanthroline Scaffold Derivatization
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all reactants, offer a highly efficient route to complex molecules. nih.govorganic-chemistry.org This approach has been successfully applied to the synthesis of phenanthroline derivatives.
For example, new benzo[b] princeton.eduphenanthrolin-8-ones have been synthesized through a three-component condensation of 2-methylquinolin-5-amine, various aromatic aldehydes, and cyclic β-diketones like dimedone. researchgate.net This strategy allows for the rapid assembly of complex, functionalized phenanthroline-type structures from simple precursors. The versatility of MCRs makes them a promising avenue for creating libraries of substituted phenanthrolines for various applications.
Table 3: Multi-component Synthesis of Phenanthroline-related Scaffolds
| Components | Solvent/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Methylquinolin-5-amine, Aromatic aldehydes, Dimedone | Butanol | 10,10-Dimethyl-7-aryl-7,10,11,12-tetrahydro-9H-benzo[b] princeton.eduphenanthrolin-8-ones | researchgate.net |
| Quinolin-5-amine, Aromatic aldehydes, Cyclopentane-1,3-dione | - | 7-Aryl(hetaryl)-9,10-dihydro-7H-cyclopenta[b] princeton.eduphenanthrolin-8(11H)-ones | researchgate.net |
Regioselective Functionalization and Derivatization Approaches
The ability to selectively introduce functional groups onto the 1,3-diphenyl-4,7-phenanthroline core is crucial for fine-tuning its chemical and physical properties. This section explores methods for creating substituted analogs and introducing diverse chemical functionalities.
Synthesis of Substituted 4,7-Phenanthroline, 1,3-diphenyl- Analogs
The primary route to the 1,3-diphenyl-4,7-phenanthroline core involves a one-step condensation reaction. The most efficient reported method utilizes the reaction of ortho-phenylenediamine with 1,3-diphenyl-2-propen-1-one under acidic conditions. The key aspects of this synthesis involve the protonation and activation of ortho-phenylenediamine in a mixed acid system, followed by a Michael addition of the diamine to the α,β-unsaturated ketone and subsequent cyclization.
| Parameter | Condition |
| Reactants | o-Phenylenediamine, 1,3-Diphenyl-2-propen-1-one |
| Acid System | Mixture of hydrochloric acid and organic acids (e.g., acetic acid) in a 3:7 to 7:3 volumetric ratio |
| Temperature | Step 1: 70–85°C (2–8 hours); Step 2: 90–110°C (reflux for 2–10 hours) |
| Work-Up | Neutralization with ammonia (B1221849) followed by extraction with a ketone solvent (e.g., acetone) |
| Table 1: Optimized Reaction Conditions for the Synthesis of 1,3-diphenyl-4,7-phenanthroline. |
While the direct synthesis of substituted 1,3-diphenyl-4,7-phenanthroline analogs is not extensively documented, general methods for substituting the broader 1,10-phenanthroline (B135089) scaffold can be considered. For instance, the Friedländer annulation, a well-established method for quinoline (B57606) and phenanthroline synthesis, offers a versatile platform. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. By using appropriately substituted precursors, this method could potentially be adapted to create a variety of substituted 1,3-diphenyl-4,7-phenanthroline analogs.
Another general approach for creating substituted phenanthrolines is through the lithiation of a pre-existing phenanthroline core, followed by alkylation. princeton.edu This method has been successfully applied to synthesize 4,7-dialkylated-1,10-phenanthrolines from 4,7-dimethyl-1,10-phenanthroline. princeton.edu The applicability of this strategy to the 1,3-diphenyl-4,7-phenanthroline core would depend on the regioselectivity of the lithiation step in the presence of the existing phenyl substituents.
Introduction of Diverse Chemical Functionalities on the Phenanthroline Core
The introduction of diverse chemical functionalities onto the phenanthroline core is essential for tailoring the properties of the molecule. While specific examples for the 1,3-diphenyl-4,7-phenanthroline isomer are scarce, methods developed for the general 1,10-phenanthroline framework provide valuable insights.
A significant advancement in this area is the direct C-H functionalization of phenanthrolines. For example, a metal- and light-free Minisci-type reaction has been developed for the dicarbamoylation of phenanthrolines, allowing for the direct installation of primary, secondary, and tertiary amides. hw.ac.uk This method is operationally simple and scalable, offering a potential route to introduce amide functionalities onto the 1,3-diphenyl-4,7-phenanthroline core. However, the regioselectivity of such a reaction on an already substituted phenanthroline would need to be carefully investigated.
Furthermore, palladium-catalyzed direct arylation via oxidative C-H/C-H cross-coupling represents another powerful tool for functionalizing the phenanthroline skeleton. rsc.org This method has been used to synthesize aryl-functionalized phenanthrolines and could potentially be applied to introduce additional aryl groups to the 1,3-diphenyl-4,7-phenanthroline molecule.
For the introduction of other functionalities, such as halogens, which can serve as handles for further cross-coupling reactions, methods like nucleophilic substitution on pre-functionalized phenanthrolines are common. For instance, 4,7-dichloro-1,10-phenanthroline (B1630597) can be synthesized and subsequently functionalized. nih.govmdpi.com A similar strategy could be envisioned for the 1,3-diphenyl analog, assuming a suitable precursor with leaving groups at desired positions could be synthesized.
Advanced Synthetic Techniques for Water-Soluble Phenanthroline Derivatives
Improving the aqueous solubility of phenanthroline derivatives is critical for their biological and certain material applications. The introduction of ionizable functional groups, such as sulfonic acids or carboxylic acids, is a common strategy to achieve this.
While specific methods for creating water-soluble derivatives of 1,3-diphenyl-4,7-phenanthroline are not well-documented, the approaches used for the isomeric 4,7-diphenyl-1,10-phenanthroline (bathophenanthroline) are highly relevant. Sulfonated derivatives of bathophenanthroline (B157979) are known and have been utilized in various applications. The sulfonation of the phenyl rings or the phenanthroline core itself would significantly enhance water solubility.
The introduction of carboxylic acid groups is another effective strategy. This can be achieved through the oxidation of alkyl substituents or the hydrolysis of nitrile or ester precursors. For example, methods for the synthesis of 2,9-dialkyl-4,7-bis(carboxy-aryl)-1,10-phenanthroline derivatives have been reported, involving halogen-lithium exchange followed by quenching with carbon dioxide. researchgate.net Applying such a sequence to a suitably halogenated 1,3-diphenyl-4,7-phenanthroline precursor could yield water-soluble carboxylic acid derivatives.
Furthermore, the formation of water-soluble metal complexes is another advanced technique. Cationic complexes of phenanthroline derivatives with metals like platinum have been synthesized and shown to be water-soluble.
| Functional Group | Potential Synthetic Strategy | Rationale for Water Solubility |
| Sulfonic Acid (-SO₃H) | Direct sulfonation of the aromatic rings. | Formation of highly acidic and polar sulfonate salts. |
| Carboxylic Acid (-COOH) | Oxidation of alkyl substituents or hydrolysis of nitrile/ester precursors on the phenyl rings or phenanthroline core. | Formation of carboxylate salts at physiological pH. |
| Quaternary Ammonium Salts | Alkylation of the phenanthroline nitrogen atoms. | Permanent positive charge enhances interaction with water. |
| Table 2: Potential Strategies for Synthesizing Water-Soluble 1,3-diphenyl-4,7-phenanthroline Derivatives. |
Coordination Chemistry and Metal Complexation of 4,7 Phenanthroline, 1,3 Diphenyl
Fundamental Principles of 4,7-Phenanthroline (B189438), 1,3-diphenyl- as a Chelating Ligand
4,7-Phenanthroline, 1,3-diphenyl-, a member of the phenanthroline class of compounds, functions as a bidentate chelating agent, coordinating to a single metal center through its two nitrogen atoms. ebi.ac.uk This chelation results in the formation of a stable five-membered ring, a common feature of metal complexes with 1,10-phenanthroline (B135089) and its derivatives. The presence of phenyl groups at the 1 and 3 positions introduces significant steric bulk, which can influence the coordination geometry and the accessibility of the metal center.
The electronic properties of 4,7-Phenanthroline, 1,3-diphenyl- are also noteworthy. The phenanthroline core is an electron-accepting system, and the phenyl substituents can further modulate its electronic character. The electron-withdrawing nature of the phenyl groups can lower the energy of the π* orbitals of the phenanthroline core, which in turn affects the metal-to-ligand charge transfer (MLCT) transitions in its metal complexes. This tuning of electronic properties is crucial for applications in areas such as photocatalysis and light-emitting devices.
Compared to its parent compound, 1,10-phenanthroline, the diphenyl-substituted derivative exhibits different metal-binding affinities. The steric hindrance imposed by the phenyl groups can lead to the formation of complexes with distinct geometries and stabilities. While 1,10-phenanthroline typically forms stable octahedral complexes, the substituted ligand can create more distorted geometries around the metal ion.
Investigation of Transition Metal Complexes Incorporating 4,7-Phenanthroline, 1,3-diphenyl-
The unique characteristics of 4,7-Phenanthroline, 1,3-diphenyl- have led to its use in the development of a variety of transition metal complexes. The following sections explore the synthesis, characterization, and properties of complexes with ruthenium(II), iridium(III), cobalt(III), rhenium(I), and copper(I).
Ruthenium(II) Complexes: Synthesis and Characterization
Ruthenium(II) complexes containing polypyridyl ligands, including derivatives of 1,10-phenanthroline, are among the most extensively studied due to their rich photophysical and electrochemical properties. rsc.orgnih.gov The synthesis of ruthenium(II) complexes with 4,7-Phenanthroline, 1,3-diphenyl- typically involves the reaction of a ruthenium(II) precursor, such as RuCl₃, with the ligand in a suitable solvent, often at elevated temperatures. mdpi.com For example, the synthesis of tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, [Ru(dpp)₃]Cl₂, can be achieved by reacting RuCl₃ with 4,7-diphenyl-1,10-phenanthroline (B7770734) in ethylene (B1197577) glycol at 120 °C. mdpi.com
These complexes are characterized by a variety of spectroscopic and electrochemical techniques. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and purity of the complexes. nih.gov The photophysical properties, such as absorption and emission spectra, are crucial for understanding the electronic transitions within the complex. researchgate.net For instance, [Ru(dpp)₃]²⁺ exhibits strong luminescence, making it useful as an oxygen sensor. mdpi.comscbt.com The emission from these complexes is often based on a metal-to-ligand charge transfer (MLCT) state. researchgate.net
| Ruthenium(II) Complex | Synthesis Method | Key Characterization Data | Reference |
| [Ru(dpp)₃]Cl₂ | Reaction of RuCl₃ with 4,7-diphenyl-1,10-phenanthroline in ethylene glycol. | Luminescent oxygen probe, Em: 590-620 nm. | mdpi.comscbt.com |
| [Ru(bpy)₂(dpp)]²⁺ | Not detailed in provided context. | Emitting state is dpp based. | researchgate.net |
Iridium(III) Complexes: Design and Coordination Modes
Iridium(III) complexes have gained significant attention for their applications in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs) due to their high phosphorescence quantum yields. mdpi.com The design of iridium(III) complexes often involves the use of both cyclometalating and ancillary ligands to tune their photophysical properties. While direct synthesis with 1,3-diphenyl-4,7-phenanthroline was not detailed, studies on similar phenylimidazo(4,5-f)1,10-phenanthroline ancillary ligands provide insight into the design principles. mdpi.com
The synthesis of such iridium(III) complexes typically involves a two-step process. First, an iridium(III) chloride precursor is reacted with the cyclometalating ligand to form a chloride-bridged dimer. This dimer is then reacted with the ancillary phenanthroline-based ligand to yield the final cationic complex. mdpi.comnih.gov
The coordination geometry around the iridium(III) center is typically a distorted octahedron. iaea.org The photophysical properties of these complexes are highly dependent on the nature of both the cyclometalating and ancillary ligands. For example, complexes with fluorinated cyclometalating ligands can exhibit blue-shifted emission compared to their non-fluorinated counterparts. mdpi.com The emission is generally assigned to a mixture of ³MLCT and ³LLCT (ligand-to-ligand charge transfer) excited states. mdpi.com
| Iridium(III) Complex Type | General Synthetic Approach | Key Photophysical Properties | Reference |
| [Ir(C^N)₂(N^N)]⁺ | Two-step synthesis via a chloride-bridged dimer. | Tunable emission from ³MLCT/³LLCT states. | mdpi.com |
Cobalt(III) Complexes: Structural and Electronic Insights
Cobalt complexes with phenanthroline-based ligands have been investigated for various applications, including their interaction with DNA. utexas.edu The synthesis of tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) tris(hexafluorophosphate) has been reported, involving a two-step process. nih.gov Initially, a cobalt(II) precursor is reacted with the ligand, followed by oxidation of Co(II) to Co(III) and subsequent ligand substitution. nih.goviucr.org
The crystal structure of Co(dpp)₃₃ reveals a pseudo-octahedral geometry around the cobalt(III) ion, with the six nitrogen atoms of the three bidentate ligands coordinating to the metal center. nih.goviucr.org The Co-N bond lengths are consistent with those observed for other Co(III) species. nih.goviucr.org The phenanthroline moieties of the ligands are nearly planar. nih.goviucr.org
The electronic properties of cobalt(II) phenanthroline complexes often indicate a high-spin configuration in a weak octahedral ligand field. orientjchem.org However, for cobalt(III), a low-spin d⁶ configuration is expected in an octahedral environment, leading to diamagnetic complexes. The electronic spectrum of these complexes is characterized by d-d transitions and intraligand charge transfer bands. orientjchem.org
| Cobalt(III) Complex | Coordination Geometry | Key Structural Features | Reference |
| [Co(dpp)₃]³⁺ | Pseudo-octahedral | Co-N bond lengths in the range of 1.934(3)–1.954(3) Å. | nih.goviucr.org |
Rhenium(I) Complexes: Ligand Field Effects
Rhenium(I) tricarbonyl complexes with diimine ligands like phenanthroline derivatives are of interest for their potential applications in catalysis and as imaging agents. nih.govacs.org The synthesis of these complexes typically involves the reaction of a rhenium(I) precursor, such as [Re(CO)₅Cl], with the phenanthroline ligand.
The coordination of the phenanthroline ligand to the rhenium(I) center leads to a depletion of electronic density on the ligand, which can be observed by a downfield shift in the ¹H-NMR spectra. nih.gov This electronic effect is a manifestation of the ligand field imposed by the rhenium(I) center and involves both σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand. nih.gov These interactions influence the energy levels of the molecular orbitals and, consequently, the photophysical and electrochemical properties of the complex. The nature of the substituents on the phenanthroline ligand can further tune these ligand field effects. acs.org
| Rhenium(I) Complex Type | Synthetic Precursor | Observed Ligand Field Effect | Reference |
| [Re(phen-derivative)(CO)₃Cl] | [Re(CO)₅Cl] | Depletion of electronic density on the phenanthroline ligand. | nih.gov |
Copper(I) Complexes: Steric and Electronic Influences
Copper(I) complexes with phenanthroline ligands are studied for their potential use in applications like dye-sensitized solar cells and as photosensitizers. nih.gov The steric and electronic properties of the phenanthroline ligand play a crucial role in determining the structure and reactivity of the resulting copper(I) complexes. researchgate.net
The synthesis of heteroleptic copper(I) bis(diimine) complexes can be achieved in a one-pot, two-step method. nih.gov This involves first coordinating a sterically hindered phenanthroline ligand to the copper(I) ion, followed by the addition of a second, less-hindered diimine ligand. nih.gov The steric bulk on the phenanthroline ligand, such as the phenyl groups in 4,7-diphenyl-1,10-phenanthroline, can enforce a near-perfect tetrahedral coordination geometry around the copper(I) ion, even when the second ligand is not sterically demanding. nih.gov
The electronic properties of these complexes are influenced by both the ligand structure and the coordination geometry. The introduction of substituents on the phenanthroline ring can alter the redox potential of the complex. researchgate.net The distortion from an ideal tetrahedral geometry can also impact the electronic and photophysical properties, including the luminescence of the complexes. nih.govacs.orgacs.org
| Copper(I) Complex Type | Synthetic Strategy | Key Influence of Ligand | Reference |
| Heteroleptic [Cu(phen-derivative)(diimine)]⁺ | Two-step one-pot method | Steric hindrance from phenyl groups at 4,7-positions promotes tetrahedral geometry. | nih.gov |
Tin(IV) Organometallic Compounds: Coordination Geometry and Bonding
While specific studies detailing the crystal structure of organotin(IV) compounds with 4,7-diphenyl-1,10-phenanthroline are not extensively documented in the reviewed literature, the coordination chemistry can be inferred from related structures. Organotin(IV) complexes, with the general formula R_nSnX_{4-n} (where R is an alkyl or aryl group), are known to act as Lewis acids, readily forming adducts with N-donor ligands. nih.gov The coordination number of the tin atom in such complexes is typically greater than four, commonly adopting five- or six-coordinate geometries. nih.govresearchgate.net
For diorganotin(IV) dichlorides (R₂SnCl₂) complexed with bidentate N-donor ligands like phenanthroline derivatives, a distorted octahedral geometry is common. nih.govresearchgate.netmaynoothuniversity.ie In such a structure, the two organic R groups typically orient themselves to be as far apart as possible to minimize steric repulsion, leading to a trans-R₂ configuration. The two nitrogen atoms of the phenanthroline ligand and the two chloride atoms would then occupy the four equatorial positions. The bonding involves the donation of the lone pair of electrons from the nitrogen atoms of the phenanthroline ligand into vacant sp³d² hybrid orbitals of the tin(IV) center. The formation of new Sn-N bonds can be confirmed by the appearance of corresponding stretching frequencies in the far-infrared spectra of the complexes. researchgate.net A heterobimetallic Cu(II)-Sn(IV) complex featuring a 1,10-phenanthroline scaffold has been synthesized, demonstrating the capability of phenanthroline-type ligands to participate in complex multinuclear structures. chim.it
Zinc(II) Coordination Polymers: Self-Assembly Principles
Zinc(II) ions, having a d¹⁰ electronic configuration, are flexible in their coordination geometry, which allows for the construction of diverse and intricate coordination polymers. rsc.org The self-assembly of these polymers is governed by several principles, including the coordination preferences of the metal ion, the geometry of the organic ligand, and the influence of non-covalent interactions such as π-π stacking and hydrogen bonding. exlibrisgroup.comnih.gov
With ligands like 4,7-phenanthroline, which can act as a bridging bidentate ligand, one-dimensional coordination polymers are readily formed with metal salts like Zn(NO₃)₂. rsc.org In these structures, the metal centers are linked by the phenanthroline ligands. The bulky phenyl groups on 4,7-diphenyl-1,10-phenanthroline would significantly influence the self-assembly process. While they might sterically hinder the formation of some more compact structures, they also enhance the potential for π-π stacking interactions between the aromatic rings of adjacent polymer chains. These stacking interactions are a crucial driving force in the self-assembly of supramolecular architectures, often dictating the packing of the polymer chains into two- or three-dimensional networks. exlibrisgroup.comnih.gov The final structure is also influenced by the co-ligands (e.g., anions, solvent molecules) which complete the coordination sphere of the zinc(II) ion, often leading to distorted tetrahedral or octahedral geometries. rsc.orgnih.gov
Mercury(II) Coordination Polymers: Bridging Ligands and Chain Formation
Mercury(II), another d¹⁰ metal ion, readily forms coordination polymers with N-donor ligands. rsc.org The structure of these polymers is highly dependent on the nature of the bridging ligands, which are often anionic species like halides or pseudohalides (e.g., thiocyanate).
A notable example is the mixed-ligand coordination polymer [Hg(Ph₂phen)(μ-SCN)(SCN)]_n (where Ph₂phen is 4,7-diphenyl-1,10-phenanthroline). researchgate.netnsc.ru In this compound, the mercury(II) centers are linked by bridging thiocyanate (B1210189) (SCN⁻) ions, which exhibit a μ₁,₃-SCN coordination mode. researchgate.net This bridging results in the formation of one-dimensional zigzag chains. The 4,7-diphenyl-1,10-phenanthroline ligand acts as a chelating agent to a single mercury(II) ion, completing its coordination sphere. Similarly, dimeric mercury(II) bromide complexes with 4,7-diphenyl-1,10-phenanthroline have been synthesized, where bromide ions act as bridging ligands. researchgate.net In related complexes with the sterically hindered 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795), mercury(II) adopts a distorted tetrahedral geometry, coordinated by the two nitrogen atoms of the phenanthroline ligand and two anions (e.g., Cl⁻ or SCN⁻). nih.govnih.gov The formation of extended chains and the stability of the crystal structure are often reinforced by π-π stacking interactions between the phenanthroline ring systems of adjacent molecules. nih.gov
| Complex | Coordination Geometry | Bond | Bond Length (Å) | Bond Angle (°) | Angle |
|---|---|---|---|---|---|
| [Hg(NCS)₂(C₂₆H₂₀N₂)] | Distorted Tetrahedral nih.gov | Hg—N | - | N—Hg—N | - |
| Hg—S | - | S—Hg—S | - |
Metal-Ligand Electron Transfer Processes and Redox Activity
Complexes of 1,10-phenanthroline and its derivatives are well-known for their interesting electronic properties, particularly their metal-to-ligand charge-transfer (MLCT) transitions. wikipedia.orgresearchgate.net These transitions involve the excitation of an electron from a metal-based d-orbital to a ligand-based π* orbital. The energy of this transition is sensitive to both the metal ion and the ligand structure.
The extended π-conjugation provided by the phenyl substituents in 4,7-diphenyl-1,10-phenanthroline lowers the energy of the ligand's π* orbitals compared to unsubstituted 1,10-phenanthroline. nih.gov This typically results in a red-shift (a shift to lower energy or longer wavelength) of the MLCT absorption bands in its metal complexes. For example, the ruthenium(II) complex [Ru(dpp)₃]²⁺ (where dpp is 4,7-diphenyl-1,10-phenanthroline) is known to have an emitting ³MLCT state based on the dpp ligand. researchgate.net The redox activity of these complexes is also affected. The stabilization of the π* orbitals makes the ligand easier to reduce, which in turn makes the metal center more difficult to oxidize. This modulation of redox potentials is a key aspect of their use in various applications, from photocatalysis to biological sensing. ijarse.commdpi.com The interaction of iron(II) complexes of 4,7-diphenyl-1,10-phenanthroline with DNA, for instance, is governed by these electronic properties and the associated redox stability. nih.gov
Stability and Reactivity of 4,7-Diphenyl-1,10-phenanthroline- Metal Complexes
The stability of metal complexes with phenanthroline ligands is influenced by factors such as the nature of the metal ion and the substituents on the ligand. researchgate.netrsc.orgrsc.org The introduction of two phenyl groups at the 4 and 7 positions generally increases the thermodynamic stability of the resulting metal complexes. This enhanced stability can be attributed to the increased hydrophobicity and π-stacking capabilities of the ligand. nih.gov
A study comparing the DNA binding of iron(II) complexes of 1,10-phenanthroline (phen) and 4,7-diphenyl-1,10-phenanthroline (dip) found that the peripheral substitution with two phenyl groups increased the non-electrostatic binding constant by more than 20 times. nih.gov This corresponds to a significantly more favorable free energy of binding. nih.gov In terms of reactivity, ligand exchange reactions have been studied to compare the lability of these complexes. A study on the reaction between [M(phen)₃]²⁺ and [M(DIP)₃]²⁺ (where M = Fe(II) or Ni(II), and DIP = 4,7-diphenyl-1,10-phenanthroline) showed that mixed-ligand complexes are formed. researchgate.net The rate of this exchange reaction was found to be slower for the nickel(II) complexes than for the iron(II) complexes. researchgate.net The rate was also highly dependent on the solvent, with the reaction being fastest in acetone (B3395972) and slowest in methanol (B129727). researchgate.net The stability of cobalt(III) complexes with 4,7-diphenyl-1,10-phenanthroline has also been demonstrated through their synthesis and characterization, which involves an oxidation step from Co(II) to the less labile Co(III) state, followed by ligand substitution at high temperature. nih.gov
| Reaction System | Metal Ion (M) | Observation | Solvent Influence on Reaction Rate |
|---|---|---|---|
| [M(phen)₃]²⁺ + [M(DIP)₃]²⁺ ⇌ [M(phen)₂(DIP)]²⁺ + [M(phen)(DIP)₂]²⁺ researchgate.net | Fe(II) | Ligand exchange occurs to form mixed-ligand complexes. researchgate.net | (CH₃)₂CO > CHCl₃ ≥ CH₂Cl₂ > CH₃CN > CH₃OH researchgate.net |
| Ni(II) | Reaction rate is approximately two times slower than for Fe(II). researchgate.net |
Photophysical Characteristics and Excited State Dynamics of 4,7 Phenanthroline, 1,3 Diphenyl Systems
Absorption and Emission Spectroscopy of 4,7-Phenanthroline (B189438), 1,3-diphenyl- and its Complexes
The absorption spectrum of 4,7-diphenyl-1,10-phenanthroline (B7770734) is characterized by intense π→π* transitions within the ligand. In a tetrahydrofuran (B95107) (THF) solution, the free ligand exhibits an absorption maximum (λmax) at 272 nm. sigmaaldrich.com Upon coordination with metal ions, the absorption spectra of the resulting complexes show additional bands in the visible region, which are attributed to metal-to-ligand charge transfer (MLCT) transitions.
For instance, the ruthenium(II) complex, [Ru(dpp)₃]²⁺ (where dpp is 4,7-diphenyl-1,10-phenanthroline), displays a π→π* transition at approximately 320 nm and a distinct MLCT band around 450 nm in dimethyl sulfoxide. researchgate.net Similarly, bimetallic complexes such as [(Ph₂phen)₂Ru(dpp)PtCl₂]²⁺ and [(Ph₂phen)₂Ru(dpq)PtCl₂]²⁺ exhibit MLCT transitions at 517 nm and 600 nm, respectively. researchgate.net The position of these MLCT bands is sensitive to the nature of the metal and the other ligands present in the complex.
The emission properties are also significantly influenced by complexation. The free 4,7-diphenyl-1,10-phenanthroline ligand shows fluorescence with an emission maximum (λem) at 379 nm in THF. sigmaaldrich.com In contrast, its metal complexes often exhibit phosphorescence from the triplet excited state. For example, the emission maximum for [(Ph₂phen)₂Ru(dpp)]²⁺ is at 664 nm, which red-shifts to 740 nm upon the addition of a PtCl₂ moiety to the bridging ligand in [(Ph₂phen)₂Ru(dpp)PtCl₂]²⁺. researchgate.net Europium(III) complexes with derivatives of 4,7-phenanthroline are known to exhibit strong red emission, with a characteristic peak at 615 nm.
| Compound/Complex | Solvent | Absorption λmax (nm) | Emission λem (nm) |
| 4,7-diphenyl-1,10-phenanthroline | THF | 272 sigmaaldrich.com | 379 sigmaaldrich.com |
| [Ru(dpp)₃]²⁺ | Dimethyl sulfoxide | 320 (π→π*), 450 (MLCT) researchgate.net | 613 caymanchem.com |
| [(Ph₂phen)₂Ru(dpp)PtCl₂]²⁺ | - | 517 (MLCT) researchgate.net | 740 researchgate.net |
| [(Ph₂phen)₂Ru(dpq)PtCl₂]²⁺ | - | 600 (MLCT) researchgate.net | - |
| Eu(III) complex with 4,7-phenanthroline derivative | - | - | 615 |
Excited State Properties and Lifetime Investigations
The excited-state properties of 4,7-diphenyl-1,10-phenanthroline systems are central to their functionality in various applications. These properties are governed by the interplay of different excited states and their decay pathways.
In transition metal complexes of 4,7-diphenyl-1,10-phenanthroline, the lowest energy absorption in the visible region is often a metal-to-ligand charge transfer (MLCT) transition. researchgate.net This involves the promotion of an electron from a metal-centered d-orbital to a π* orbital of the phenanthroline ligand. The energy of this transition is influenced by the electron-withdrawing nature of the phenyl groups on the phenanthroline core, which lowers the energy of the π* orbitals. For Ru(II) polypyridyl complexes, the emitting state is typically a triplet MLCT (³MLCT) state. researchgate.net In some Ru(II) complexes with extended oligothienyl-functionalized phenanthroline ligands, long-lived intraligand charge transfer (³ILCT) states have been observed. nih.gov
Following photoexcitation to a singlet excited state, intersystem crossing (ISC) to a triplet state is a crucial process in many metal complexes of 4,7-diphenyl-1,10-phenanthroline. This process allows for the population of long-lived triplet excited states, which are responsible for the observed phosphorescence. The efficiency of ISC is often high in complexes with heavy metal ions like ruthenium and iridium.
For the neat films of 4,7-diphenyl-1,10-phenanthroline (BPhen), the triplet exciton (B1674681) diffusion length is significantly longer than the singlet exciton diffusion length, measured at (15.4 ± 0.4) nm and <1 nm, respectively. rsc.org This highlights the different transport mechanisms for singlet (Förster transfer) and triplet (Dexter transfer) excitons. rsc.org
The photoluminescence quantum yield (Φ) is a measure of the efficiency of the emission process. For the free 4,7-diphenyl-1,10-phenanthroline, the fluorescence quantum yield is relatively low. However, its metal complexes can exhibit significantly higher quantum yields. For example, a copper(I) complex with 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) displayed a quantum yield of 0.16. rsc.org
In a series of 6,7-dihydrodibenzo[b,j] sigmaaldrich.comrsc.orgphenanthroline derivatives, quantum yields were found to be influenced by the electronic nature of the substituents. rsc.org Electron-donating groups generally led to an increase in the quantum yield. rsc.org For instance, trifluoroethoxy-substituted phenanthrolines can exhibit a quantum yield of approximately 0.42, a significant increase compared to the unsubstituted phenanthroline (~0.18).
| Compound/Complex | Quantum Yield (Φ) | Excited State Lifetime (τ) |
| Copper(I) complex with 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline | 0.16 rsc.org | 10 µs rsc.org |
| Trifluoroethoxy-substituted phenanthroline | ~0.42 | - |
| Unsubstituted phenanthroline | ~0.18 | - |
| [Ru(phen)₂(IP-3T)]²⁺ | 0.88 (singlet oxygen) nih.gov | 148 µs (³ILCT) nih.gov |
| [Ru(phen)₂(IP-4T)]²⁺ | 0.88 (singlet oxygen) nih.gov | - |
Photochemical Reactivity and Quenching Mechanisms
The excited states of 4,7-diphenyl-1,10-phenanthroline complexes can undergo various photochemical reactions and are subject to quenching by other molecules. A prominent example is the quenching of the phosphorescence of tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) by molecular oxygen. caymanchem.com This property forms the basis of its use as a luminescent probe for oxygen sensing. caymanchem.com
Ruthenium(II) complexes containing 4,7-diphenyl-1,10-phenanthroline have also been shown to be efficient DNA binding and photocleaving agents. researchgate.net Upon irradiation, these complexes can generate reactive species that lead to DNA damage. For instance, the complex [Ru(bipy)₂(dpphen)]Cl₂ (where dpphen is 2,9-diphenyl-1,10-phenanthroline) exhibits selective photocytotoxicity against cancer cells, which is attributed to the photo-induced release of a bipyridine ligand and subsequent interaction with cellular components. nih.gov
Influence of Substituents and Structural Modifications on Photophysical Behavior
The photophysical properties of 4,7-diphenyl-1,10-phenanthroline systems can be finely tuned by introducing different substituents or by modifying the core structure. The introduction of electron-donating or electron-withdrawing groups can alter the energies of the molecular orbitals, thereby affecting the absorption and emission characteristics.
For example, in 6,7-dihydrodibenzo[b,j] sigmaaldrich.comrsc.orgphenanthroline derivatives, electron-donating substituents were found to increase the quantum yield, while electron-withdrawing groups had the opposite effect. rsc.org The introduction of biphenyl (B1667301) extensions to the phenanthroline core can lead to an improved Stokes shift (>150 nm), which is beneficial for imaging applications by reducing background noise.
Furthermore, substitutions on the phenanthroline ring can impact exciton transport properties. In a study comparing 4,7-diphenyl-1,10-phenanthroline (BPhen) with its 2,9-dichloro (BPhen-Cl₂) and 2,9-dimethyl (BCP) derivatives, it was found that these subtle structural changes had a significant effect on both singlet and triplet exciton diffusion lengths. rsc.org The singlet exciton diffusion length increased from <1 nm in BPhen to (5.4 ± 1.2) nm in BPhen-Cl₂, while the triplet exciton diffusion length decreased from (15.4 ± 0.4) nm in BPhen to (8.0 ± 0.7) nm in BPhen-Cl₂. rsc.org
| Compound | Singlet Exciton Diffusion Length (nm) | Triplet Exciton Diffusion Length (nm) |
| 4,7-diphenyl-1,10-phenanthroline (BPhen) | <1 rsc.org | 15.4 ± 0.4 rsc.org |
| 2,9-dichloro-4,7-diphenyl-1,10-phenanthroline (BPhen-Cl₂) | 5.4 ± 1.2 rsc.org | 8.0 ± 0.7 rsc.org |
| 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) | 3.9 ± 1.1 rsc.org | 4.0 ± 0.5 rsc.org |
Compound Name Table
| Abbreviation/Name | Full Chemical Name |
| Bphen / Bathophenanthroline (B157979) | 4,7-Diphenyl-1,10-phenanthroline |
| dpp | 4,7-Diphenyl-1,10-phenanthroline |
| Ph₂phen | 4,7-Diphenyl-1,10-phenanthroline |
| dpp | 2,3-bis(2-pyridyl)pyrazine |
| dpq | 2,3-bis(2-pyridyl)quinoxaline |
| THF | Tetrahydrofuran |
| BPhen-Cl₂ | 2,9-dichloro-4,7-diphenyl-1,10-phenanthroline |
| BCP | 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline |
| bipy | 2,2'-bipyridine |
| dpphen | 2,9-diphenyl-1,10-phenanthroline |
Theoretical and Computational Investigations of 4,7 Phenanthroline, 1,3 Diphenyl
Density Functional Theory (DFT) Studies on Electronic Structure and Ground States
Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and ground state properties of 4,7-diphenyl-1,10-phenanthroline (B7770734) and its derivatives. These studies provide valuable insights into the molecule's geometry, charge distribution, and orbital energies.
DFT calculations, often at the B3LYP/LanL2DZ level of theory, have been used to study the effects of substituents on the electronic properties of phenanthroline complexes. nih.gov For instance, studies on 4,7-disubstituted phenanthroline ligands within ruthenium complexes have shown that both electron-donating and electron-withdrawing groups can influence the electronic structure. nih.gov Electron-withdrawing groups tend to activate the substituted phenanthroline ligand, while electron-donating groups can activate the co-ligands in the complex's excited states. nih.gov
Furthermore, DFT has been utilized to calculate the spatial distribution of frontier molecular orbitals in various 4,7-disubstituted 1,10-phenanthrolines, demonstrating a correlation between the calculated HOMO and LUMO energy levels and the experimentally determined oxidation and reduction potentials. mdpi.com The planarity of the molecule is also a key aspect of its electronic structure. In the solid state, the phenyl groups in 4,7-diphenyl-1,10-phenanthroline are considerably rotated with respect to the central phenanthroline unit, with dihedral angles ranging from 52.21° to 62.14°. nih.gov One of the phenanthroline units can also exhibit a notable torsion. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules. rsc.orgchemrxiv.org It is widely used due to its favorable balance of computational cost and accuracy for many applications, including the prediction of electronic absorption spectra. chemrxiv.orguci.edu
TD-DFT calculations are instrumental in understanding the nature of electronic transitions and have been applied to various phenanthroline-based systems. These calculations can help in visualizing and analyzing excited states, not just through orbitals and densities, but also through statistical measures of electron-hole separation. rsc.org This is particularly important for identifying and characterizing charge-transfer excitations, which can be a limitation for some TD-DFT methods. rsc.org
For complexes involving phenanthroline ligands, TD-DFT can elucidate the energy transfer mechanisms. For example, in a Pr(III) complex with 4,7-diphenyl-1,10-phenanthroline, time-resolved emission and lifetime measurements, supported by theoretical calculations, have clarified that the upper excited triplet level of the ligand serves as an energy donor to the Pr(III) ion. researchgate.net The accuracy of TD-DFT in predicting excitation energies is typically around 0.3 eV for many organic molecules, which is often sufficient for interpreting solution-phase spectroscopy. chemrxiv.org
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic properties. youtube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's stability, reactivity, and electronic transitions. researchgate.net
For 4,7-diphenyl-1,10-phenanthroline, the HOMO and LUMO energy levels have been reported as -6.4 eV and -3.0 eV, respectively. sigmaaldrich.com This significant energy gap is indicative of the molecule's stability. The HOMO is associated with the ability of a molecule to donate electrons, influencing its nucleophilicity, while the LUMO is related to its ability to accept electrons, determining its electrophilicity. youtube.com
Computational studies on phenanthrene (B1679779) and phenanthroline derivatives have shown that a smaller HOMO-LUMO energy gap can lead to enhanced nonlinear optical (NLO) properties, as the molecule can be more easily polarized. researchgate.net FMO analysis is also critical in understanding reaction mechanisms, such as in pericyclic reactions, where the interaction between the HOMO of one reactant and the LUMO of another dictates the reaction's feasibility. imperial.ac.uk
Table 1: Frontier Molecular Orbital Data
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|
Note: The energy gap is calculated as the absolute difference between the HOMO and LUMO energy levels.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly DFT and TD-DFT, are invaluable tools for predicting and interpreting the spectroscopic properties of molecules like 4,7-diphenyl-1,10-phenanthroline. These methods can simulate various types of spectra, including electronic absorption and emission spectra.
For instance, TD-DFT calculations have been successfully used to simulate the electronic circular dichroism (CD) spectrum of complex molecules, achieving good accuracy in comparison with experimental data. uci.edu In the case of 4,7-diphenyl-1,10-phenanthroline, the maximum absorption wavelength (λmax) has been reported to be 272 nm in tetrahydrofuran (B95107) (THF), and it exhibits fluorescence with an emission wavelength (λem) of 379 nm in the same solvent. sigmaaldrich.com
In a Pr(III) complex containing the 4,7-diphenyl-1,10-phenanthroline ligand, the fluorescence, f-f emission, and phosphorescence bands have been observed at 394 nm, 608.2 nm, and 482 nm, respectively, in the solid state. researchgate.net Computational studies can help to assign these electronic transitions and understand how molecular distortions, such as the rotation of the phenyl groups, can modify the emission properties of the complex. researchgate.net
Non-Linear Optical (NLO) Properties Calculations
Theoretical calculations have become increasingly important in the search for new materials with significant non-linear optical (NLO) properties. These properties are crucial for applications in photonics and optoelectronics.
Computational studies have revealed that open-shell diradical systems with intermediate diradical character can exhibit drastically enhanced third-order NLO properties. aps.org This enhancement is associated with ferromagnetic and antiferromagnetic interactions, opening a new avenue for the design of NLO materials. aps.org While most NLO materials are closed-shell systems, these findings highlight the potential of open-shell species. aps.org
For phenanthroline derivatives, it has been shown that increasing the conjugation path by substituting π-linkers and other groups can lead to an increase in the first hyperpolarizability, a measure of the second-order NLO response. researchgate.net A smaller inter-frontier energy gap (HOMO-LUMO gap) is often a good indicator of enhanced nonlinear properties. researchgate.net
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states, thereby gaining a deep understanding of the reaction pathway. nih.gov
DFT calculations have been instrumental in studying the mechanisms of various reactions involving phenanthroline ligands. For example, in copper-catalyzed Ullmann-type coupling reactions, computational studies have explained the ligand-directed selectivities for N- versus O-arylation. nih.gov These studies have shown that the reaction mechanism can proceed via either single-electron transfer (SET) or iodine atom transfer (IAT), depending on the electronic properties of the ligand and nucleophile. nih.gov
Mechanistic Research Pertaining to 4,7 Phenanthroline, 1,3 Diphenyl
Reaction Mechanisms in Synthesis and Derivatization
The primary synthetic route to the 4,7-phenanthroline (B189438) core is the Skraup reaction, a classic method for quinoline (B57606) synthesis adapted for phenanthrolines. For 1,3-diphenyl-4,7-phenanthroline, this typically involves the reaction of an appropriate amino-substituted precursor. A notable synthesis involves the reaction of 4-phenyl-8-aminoquinoline with 3-chloropropiophenone (B135402) in the presence of iodine and potassium iodide as oxidants, along with acetic and hydrochloric acid. This reaction proceeds with a yield of up to 82%. researchgate.net The mechanism of the Skraup reaction is a multi-step process:
Michael Addition: The reaction initiates with the Michael addition of the amine to an α,β-unsaturated carbonyl compound, which is formed in situ.
Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.
Dehydration: This is followed by dehydration to form a dihydro-phenanthroline derivative.
Oxidation: Finally, an oxidizing agent, such as iodine in this case, facilitates the aromatization to the stable phenanthroline ring system.
Derivatization of the 4,7-phenanthroline scaffold allows for the fine-tuning of its properties. One key derivatization is the oxidation of the phenanthroline ring. For instance, the oxidation of 1,3-diphenyl-4,7-phenanthroline using a strong oxidizing agent like potassium permanganate (B83412) in an alkaline medium leads to the transformation of the phenanthroline ring system into 1,8-diazafluorenone. This reaction proceeds through the oxidative cleavage of one of the pyridine (B92270) rings of the phenanthroline core.
Another significant derivatization pathway is the nucleophilic substitution on a pre-functionalized phenanthroline core. For example, 4,7-dichloro-1,10-phenanthrolines can be synthesized and subsequently undergo nucleophilic substitution reactions where the chlorine atoms are replaced by various amines or other nucleophiles. nih.govchim.it The mechanism for this substitution is typically a nucleophilic aromatic substitution (SNAr) pathway, which is facilitated by the electron-withdrawing nature of the phenanthroline nitrogen atoms.
| Reaction Type | Key Mechanistic Steps | Reactants/Reagents | Product |
|---|---|---|---|
| Synthesis (Skraup Reaction) | Michael Addition, Cyclization, Dehydration, Oxidation | 4-phenyl-8-aminoquinoline, 3-chloropropiophenone, I₂/KI | 1,3-diphenyl-4,7-phenanthroline |
| Derivatization (Oxidation) | Oxidative cleavage of a pyridine ring | 1,3-diphenyl-4,7-phenanthroline, KMnO₄ | 1,8-diazafluorenone |
| Derivatization (Nucleophilic Substitution) | Nucleophilic aromatic substitution (SNAr) | 4,7-dichloro-1,10-phenanthroline (B1630597), Amines | 4,7-diamino-1,10-phenanthroline derivatives |
Ligand-Induced Mechanistic Pathways in Catalysis
The electronic properties of phenanthroline ligands play a critical role in defining the mechanistic pathways of catalytic reactions. In copper-catalyzed reactions, for instance, the phenanthroline ligand can direct the reaction through different quenching pathways. A study on heteroleptic copper(I) complexes with diimine ligands, structurally similar to 1,3-diphenyl-4,7-phenanthroline, demonstrated that subtle changes in the electronic properties of the ligands can shift the dominant mechanism between reductive quenching, oxidative quenching, and energy transfer pathways in an aza-Henry reaction. rsc.org
The phenyl groups in 1,3-diphenyl-4,7-phenanthroline are electron-withdrawing, which lowers the energy of the π* orbitals of the phenanthroline core. This electronic feature enhances the metal-to-ligand charge transfer (MLCT) in its metal complexes. In a photocatalytic cycle, the nature of the excited state of the complex, which is heavily influenced by the ligand, dictates the subsequent steps. For a complex of 1,3-diphenyl-4,7-phenanthroline, the enhanced MLCT character would likely favor a reductive quenching pathway where the excited complex is reduced by a sacrificial electron donor, generating a more potent reducing agent for the subsequent catalytic steps. Conversely, in an oxidative quenching pathway, the excited complex would be oxidized by a substrate. The specific pathway taken will depend on the redox potentials of the catalyst in its ground and excited states, as well as the redox properties of the substrates.
Photophysical Mechanistic Investigations (e.g., Oxygen-Mediated Pathways)
The photophysical properties of 1,3-diphenyl-4,7-phenanthroline and its coordination compounds are of significant interest, particularly concerning their interaction with molecular oxygen. While direct studies on oxygen-mediated pathways for this specific compound are not extensively documented, analogies can be drawn from related systems. For example, 1,3-diphenylisobenzofuran (B146845) is a well-known fluorescent probe for singlet oxygen (¹O₂). mdpi.com Its reaction with ¹O₂ proceeds through a [4+2] cycloaddition, leading to the formation of an endoperoxide and quenching of fluorescence. It is plausible that 1,3-diphenyl-4,7-phenanthroline could also interact with singlet oxygen, although the reactivity would depend on the electronic structure of the phenanthroline core.
The photophysical investigations of phenanthroline complexes often reveal emission from triplet metal-to-ligand charge transfer (³MLCT) excited states. scispace.com These excited states can be quenched by molecular oxygen, either through energy transfer to form singlet oxygen or through electron transfer. Ruthenium(II) complexes of phenanthroline derivatives, for example, are known to be efficient photosensitizers for the generation of singlet oxygen. chim.it The process involves the excitation of the complex to a singlet excited state, followed by intersystem crossing to the triplet state, which then transfers its energy to ground-state triplet oxygen to produce excited-state singlet oxygen.
Electron Transfer Dynamics in Coordination Compounds
The electron transfer properties of coordination compounds containing 1,3-diphenyl-4,7-phenanthroline are central to their application in areas such as organic light-emitting diodes (OLEDs) and photocatalysis. The phenyl substituents on the phenanthroline core influence the electron-accepting ability of the ligand and, consequently, the energy of the metal-to-ligand charge transfer (MLCT) states in its metal complexes.
In coordination compounds, electron transfer can occur from the metal center to the ligand (MLCT), from the ligand to the metal (LMCT), or between different ligands (LLCT). For complexes of 1,3-diphenyl-4,7-phenanthroline with electron-rich metals, MLCT transitions are typically observed at lower energies due to the electron-withdrawing nature of the ligand. These MLCT excited states are crucial in photoredox catalysis, where the excited complex can act as either an oxidant or a reductant.
The dynamics of electron transfer are also critical in the performance of OLEDs, where phenanthroline derivatives are often used as electron-transporting or hole-blocking materials. researchgate.net The efficiency of electron transport depends on the LUMO (Lowest Unoccupied Molecular Orbital) energy of the material and the kinetics of electron hopping between adjacent molecules in the solid state. The rigid, planar structure of the phenanthroline core, combined with the extended π-system from the phenyl groups in 1,3-diphenyl-4,7-phenanthroline, facilitates efficient electron transport.
| Property | Description | Significance |
|---|---|---|
| LUMO Energy | Lowered due to electron-withdrawing phenyl groups. | Facilitates electron injection and transport in electronic devices. |
| MLCT Transitions | Enhanced due to the electron-accepting nature of the ligand. | Crucial for photocatalytic activity and photophysical properties. |
| Electron Mobility | Efficient due to the rigid, planar structure and extended π-system. | Enables its use as an electron-transporting material in OLEDs. researchgate.net |
Structural Elucidation and Supramolecular Assembly of 4,7 Phenanthroline, 1,3 Diphenyl Systems
Single Crystal X-ray Diffraction Analysis of 4,7-Phenanthroline (B189438), 1,3-diphenyl- and its Derivatives
In a methanol (B129727) hemisolvate of 4,7-diphenyl-1,10-phenanthroline (B7770734), the asymmetric unit contains two independent bathophenanthroline (B157979) molecules and one methanol molecule. nih.gov The bathophenanthroline molecules themselves are not perfectly planar due to significant rotation of the terminal phenyl rings relative to the central phenanthroline core, with dihedral angles ranging from 52.21(12)° to 62.14(10)°. nih.gov One of the phenanthroline units also exhibits a notable torsion, with a 14.84(13)° angle between the mean planes of its two pyridine (B92270) rings. nih.gov
When complexed with metals, such as in tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III), the central metal atom is coordinated by six nitrogen atoms from three bathophenanthroline ligands, resulting in a distorted octahedral geometry. iucr.orgnih.gov The Co-N bond lengths in this complex are in the range of 1.934(3)–1.954(3) Å. nih.gov The phenanthroline moieties of the ligands remain nearly planar. iucr.orgnih.gov The phenyl rings attached to the phenanthroline core adopt an intermediate orientation. iucr.orgnih.gov
In a 1:1 adduct with dimethyltin (B1205294) diisothiocyanate, the tin(IV) atom is in a slightly distorted octahedral SnC₂N₄ coordination environment, with the methyl groups in a trans configuration. nih.gov
A summary of crystallographic data for a representative derivative is presented below:
| Compound | Crystal System | Space Group | Key Features |
| 4,7-Diphenyl-1,10-phenanthroline methanol hemisolvate | Triclinic | P-1 | Two independent molecules in the asymmetric unit, non-planar due to phenyl ring rotation. nih.gov |
| Tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) tris(hexafluorophosphate) monohydrate | - | - | Distorted octahedral geometry around the Co(III) center. iucr.orgnih.gov |
| (4,7-Diphenyl-1,10-phenanthroline-κN,N')dimethyl-bis-(thiocyanato-κN)tin(IV) | - | - | Distorted octahedral SnC₂N₄ coordination. nih.gov |
Crystal Engineering and Molecular Packing in Solid State Structures
The principles of crystal engineering are applied to guide the assembly of 4,7-phenanthroline, 1,3-diphenyl- and its derivatives into desired solid-state architectures. The packing of these molecules in the crystal lattice is governed by a combination of intermolecular forces.
In the methanol hemisolvate of 4,7-diphenyl-1,10-phenanthroline, the crystal packing reveals alternating layers when viewed along the a-axis. nih.gov One layer consists of non-planar bathophenanthroline molecules, while the other contains quasi-planar bathophenanthroline molecules linked to methanol molecules. nih.gov
The introduction of different functional groups and metal centers allows for the tuning of the crystal packing. For example, in coordination polymers, the choice of metal ion and auxiliary ligands dictates the final dimensionality and topology of the resulting framework.
Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Halogen Bonds
The supramolecular assembly of 4,7-phenanthroline, 1,3-diphenyl- systems is driven by a variety of non-covalent interactions.
Hydrogen Bonding: In the methanol hemisolvate of 4,7-diphenyl-1,10-phenanthroline, the methanol solvent molecule is linked to both nitrogen atoms of a bathophenanthroline molecule via a bifurcated O-H···(N,N) hydrogen bond. nih.gov In other derivatives, such as those with amino or hydroxyl substituents, conventional hydrogen bonds play a significant role in their interactions. nih.gov For instance, in a cobalt(III) complex, O-H···F hydrogen bonds contribute to the crystal packing. iucr.orgnih.gov
π-π Stacking: These interactions are prevalent in the crystal structures of 4,7-phenanthroline, 1,3-diphenyl- derivatives. In a cobalt(III) complex, intermolecular π-π stacking interactions are observed, contributing to the formation of chains. iucr.orgnih.gov The distance between stacked phenanthroline rings can be indicative of the strength of the interaction. researchgate.net In some cases, π-π stacking occurs between the phenanthroline core and the phenyl rings of adjacent molecules. researchgate.net
Halogen Bonds: While less commonly discussed for this specific parent compound, the introduction of halogen atoms into the structure of phenanthroline derivatives can lead to the formation of halogen bonds, which are directional interactions between a halogen atom and a Lewis base. These interactions can be a powerful tool in crystal engineering.
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with 4,7-Phenanthroline, 1,3-diphenyl-
The bidentate chelating nature of the 1,10-phenanthroline (B135089) core makes 4,7-phenanthroline, 1,3-diphenyl- an excellent ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).
When reacted with metal ions, 4,7-phenanthroline, 1,3-diphenyl- can form one-, two-, or three-dimensional coordination polymers. For instance, a zinc(II) complex with 4,7-diphenyl-1,10-phenanthroline and benzene-1,3-dicarboxylate forms a two-dimensional coordination polymer with rhombus-shaped channels. iucr.org Similarly, a lead(II) coordination polymer with this ligand and 1,3-benzenedicarboxylate results in a one-dimensional chain structure. researchgate.net
The properties of the resulting coordination polymers and MOFs, such as their porosity and catalytic activity, can be tuned by varying the metal center and the co-ligands used in their synthesis. rsc.org
Design Principles for Supramolecular Architectures Employing 4,7-Phenanthroline, 1,3-diphenyl- Scaffolds
The design of supramolecular architectures based on 4,7-phenanthroline, 1,3-diphenyl- scaffolds relies on a fundamental understanding of the interplay between the ligand's structure and the various intermolecular forces.
Key design principles include:
Control of Intermolecular Interactions: By strategically introducing functional groups, one can promote specific non-covalent interactions, such as hydrogen bonding or halogen bonding, to direct the self-assembly process.
Metal Coordination: The choice of metal ion with its preferred coordination geometry is a powerful tool for dictating the final structure of coordination polymers and MOFs.
Hierarchical Assembly: Simple building blocks can be designed to first form dimers or other small aggregates, which then further assemble into larger, more complex superstructures.
By applying these principles, it is possible to create a wide range of functional supramolecular materials with tailored properties for applications in areas such as catalysis, sensing, and materials science.
Conclusion and Future Research Directions
Summary of Key Research Findings on 4,7-Phenanthroline (B189438), 1,3-diphenyl-
4,7-Phenanthroline, 1,3-diphenyl-, commonly known in scientific literature as Bathophenanthroline (B157979) (Bphen), is a heterocyclic aromatic compound that has garnered significant attention for its versatile properties and applications. sigmaaldrich.comebi.ac.uk Structurally, it is a derivative of 1,10-phenanthroline (B135089), distinguished by the presence of two phenyl substituents at the 4 and 7 positions of the phenanthroline core. ebi.ac.uk This substitution creates a highly conjugated system, and while the core phenanthroline unit is planar, the entire molecule is non-planar due to the significant rotation of the terminal phenyl rings. nih.gov
The key research findings have established its utility in several domains, primarily driven by its electronic and coordination properties. The electron-withdrawing character of the phenyl groups is known to lower the energy of the π*-orbital of the phenanthroline core, which in turn enhances the metal-to-ligand charge transfer (MLCT) properties when it forms complexes with metal ions.
Key Properties of 4,7-Phenanthroline, 1,3-diphenyl-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₁₆N₂ | sigmaaldrich.com |
| Molecular Weight | 332.40 g/mol | sigmaaldrich.com |
| Melting Point | 218-220 °C | sigmaaldrich.com |
| HOMO Energy Level | 6.4 eV | sigmaaldrich.com |
| LUMO Energy Level | 3.0 eV | sigmaaldrich.com |
Interactive Data Table: Click on the headers to sort the data.
A substantial body of research has focused on its application in organic electronics , particularly in Organic Light-Emitting Diodes (OLEDs). Due to its high electron mobility and suitable energy levels, it serves as an excellent electron transport layer (ETL) and hole-blocking layer (HBL). sigmaaldrich.com Research has demonstrated its role not only as a transport layer but also as an emissive layer or as a host material for phosphorescent dopants in OLEDs. google.com Furthermore, its coordination complexes, especially with lanthanide metals like Europium(III), are utilized as red-emitting dopants in OLED devices. nih.govchemicalbook.com
In the field of analytical and sensor technology , a ruthenium(II) complex, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, has been developed as a highly effective fluorescent sensor. mdpi.com This sensor operates on the principle of fluorescent optical respirometry (FOR), where the presence of oxygen quenches its fluorescence. This mechanism allows for the real-time detection of viable microorganisms by measuring their metabolic activity, a technique with significant applications in the quality control of pharmaceutical products. mdpi.com This compound is also a key component in sol-gel-based optical oxygen sensors. researchgate.net
Research in medicinal chemistry has revealed the biological potential of its derivatives. Recent studies have highlighted the antiprotozoal activity of certain derivatives against parasites such as Plasmodium falciparum and Trypanosoma brucei brucei. Moreover, new copper(II) complexes incorporating bathophenanthroline have demonstrated significant cytotoxicity against various human cancer cell lines, including breast and lung cancer, suggesting their potential as novel anticancer agents. mdpi.com
Emerging Trends and Unexplored Research Avenues
The research landscape for 4,7-Phenanthroline, 1,3-diphenyl- and its derivatives is continuously evolving, with several exciting trends and unexplored avenues emerging.
Emerging Trends:
Advanced Materials for Organic Electronics: A primary trend is the development of new generations of materials for OLEDs to enhance efficiency, prolong operational lifetime, and achieve high color purity. google.com This includes creating novel phenanthroline-fused phenazine (B1670421) compounds and other complex architectures for use as host or emissive materials. google.com
Nuclear Waste Management: A significant and impactful emerging application is the use of specifically designed phenanthroline diamide (B1670390) derivatives for the selective separation of trivalent minor actinides (like americium) from lanthanides in spent nuclear fuel. nih.govresearchgate.net This research is crucial for developing safer and more efficient nuclear fuel reprocessing cycles. Fine-tuning the selectivity is being actively pursued through structural modifications, such as the introduction of fluorine atoms into the phenanthroline core. nih.govmdpi.com
Biomedical Applications: The application of this compound and its metal complexes in medicine is a rapidly growing field. Recent (2023) studies on the high cytotoxicity of its copper complexes against cancer cells are paving the way for in-vivo studies. mdpi.com Similarly, the development of derivatives as antiprotozoal agents represents a new frontier in fighting parasitic diseases.
Unexplored Research Avenues:
Systematic Functionalization: While various derivatives exist, a systematic exploration of the functionalization of the 1,3-diphenyl-4,7-phenanthroline backbone with a wide array of electron-donating and electron-withdrawing groups remains largely untapped. Such studies could lead to a precise tuning of its optoelectronic properties for targeted applications in electronics and sensing. nih.gov
Mechanistic Studies in Biology: The precise biochemical mechanisms through which its complexes exert their anticancer and antiprotozoal effects are not yet fully elucidated. mdpi.com Detailed mechanistic investigations could facilitate the rational design of more potent and selective therapeutic agents with fewer side effects.
Catalysis and Photochemistry: The coordination chemistry of 1,3-diphenyl-4,7-phenanthroline is well-established, but its potential in catalysis is an area ripe for exploration. Its unique electronic properties and ability to stabilize various metal centers could be harnessed to develop novel catalysts for organic synthesis or photochemical reactions. The photophysical properties of its complexes with less-studied metals, such as praseodymium, are also under-investigated. researchgate.net
Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to produce complex, multi-functionalized derivatives of 1,3-diphenyl-4,7-phenanthroline is essential. researchgate.netnih.gov New synthetic strategies would unlock access to a wider chemical space and potentially novel applications.
Potential Impact on Interdisciplinary Fields of Chemistry and Materials Science
The ongoing research into 4,7-Phenanthroline, 1,3-diphenyl- is poised to have a substantial impact across multiple scientific disciplines.
Materials Science: The compound is already a key player in the field of organic electronics. Its continued development directly contributes to advancements in display technology, solid-state lighting, and flexible electronics. sigmaaldrich.comgoogle.com Its role in sensor technology creates a bridge between materials science and analytical chemistry, enabling the development of sophisticated devices for environmental monitoring and medical diagnostics. mdpi.comresearchgate.net
Medicinal Chemistry and Chemical Biology: The discovery of potent anticancer and antiprotozoal activities positions its derivatives as promising leads in drug discovery. mdpi.com As a platform for designing metal-based therapeutics and DNA intercalating agents, it offers new tools for diagnosing and treating diseases. nih.gov Furthermore, its application in fluorescent probes for rapid microorganism detection has a direct and practical impact on pharmaceutical manufacturing and public health. mdpi.com
Inorganic and Coordination Chemistry: This versatile ligand continues to be a valuable tool for fundamental research in coordination chemistry. Studies of its complexes deepen the understanding of metal-ligand interactions, charge-transfer processes, and the photophysics of coordination compounds. nih.gov This knowledge is foundational for designing next-generation luminescent materials, molecular switches, and catalysts.
Environmental and Separation Chemistry: Perhaps one of the most critical potential impacts lies in environmental science. The development of its derivatives as selective extractants for radioactive elements addresses a major global challenge: the safe management and reprocessing of nuclear waste. nih.govresearchgate.net Success in this area would have profound implications for the sustainability and public acceptance of nuclear energy.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign substituent-specific signals (e.g., aromatic protons at δ 8.2–9.0 ppm for phenanthroline core; shifts indicate substitution patterns) .
- UV-Vis Spectroscopy : Identify π→π* transitions (λmax ~265–290 nm) and metal-to-ligand charge transfer (MLCT) bands in complexes (e.g., Ru(II) complexes show MLCT at ~450 nm) .
- X-ray Crystallography : Resolve coordination geometry (e.g., octahedral for Fe(II)-phenanthroline complexes) and substituent orientation .
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns .
Advanced: How does 4,7-phenanthroline compare to its 1,10-isomer in biological systems, particularly enzyme inhibition?
Methodological Answer :
4,7-Phenanthroline exhibits distinct chelation behavior due to its non-adjacent nitrogen donor sites, reducing metal-binding affinity compared to 1,10-phenanthroline. Key findings:
- Acetylcholinesterase (AChE) Inhibition :
- Antifungal Activity :
Advanced: What strategies optimize 4,7-phenanthroline derivatives for fluorescence-based sensing applications?
Q. Methodological Answer :
- Substituent Engineering :
- Metal Coordination : Eu(III) complexes with 4,7-phenanthroline derivatives exhibit strong red emission (λem = 615 nm) for time-resolved fluorescence immunoassays (TRFIA) .
Case Study :
BCPDA (4,7-bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid) is used in TRFIA to chelate Eu³⁺, achieving detection limits of 0.1 pM for biomarkers .
Basic: What are the key challenges in purifying 4,7-phenanthroline derivatives, and how are they addressed?
Q. Methodological Answer :
- Challenge : Low solubility of halogenated derivatives (e.g., 4,7-dichloro-phenanthroline) in polar solvents.
- Solutions :
Advanced: How do computational methods aid in predicting the reactivity of 4,7-phenanthroline ligands?
Q. Methodological Answer :
- DFT Calculations :
- Molecular Dynamics (MD) : Model ligand flexibility in metal coordination (e.g., steric hindrance from 4,7-biphenyl groups reduces binding kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
